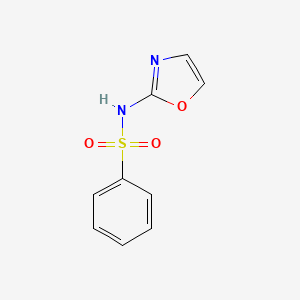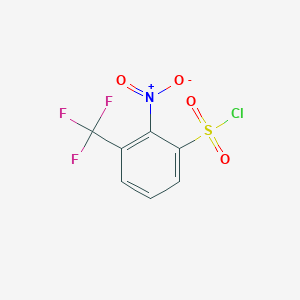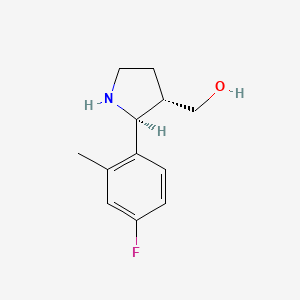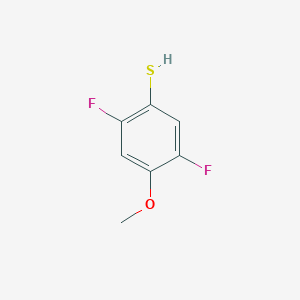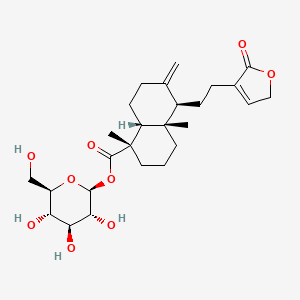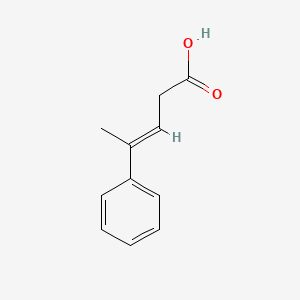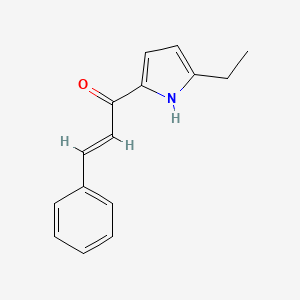
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl group and a phenylprop-2-en-1-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(5-methyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one
- (E)-1-(5-ethyl-1H-indol-2-yl)-3-phenylprop-2-en-1-one
- (E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the pyrrole ring and the presence of the phenylprop-2-en-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-2-13-9-10-14(16-13)15(17)11-8-12-6-4-3-5-7-12/h3-11,16H,2H2,1H3/b11-8+ |
InChI-Schlüssel |
SWZNRURWZFPBIF-DHZHZOJOSA-N |
Isomerische SMILES |
CCC1=CC=C(N1)C(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC=C(N1)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
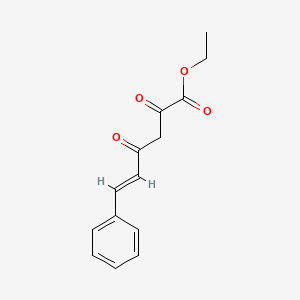
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)

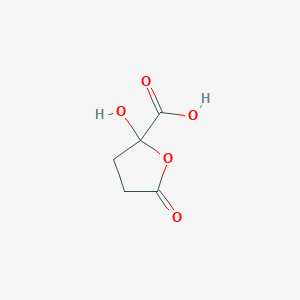
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
